2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-
CAS No.: 102356-52-5
Cat. No.: VC16114049
Molecular Formula: C9H22N2O2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102356-52-5 |
|---|---|
| Molecular Formula | C9H22N2O2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1-(2-aminoethylamino)-3-butoxypropan-2-ol |
| Standard InChI | InChI=1S/C9H22N2O2/c1-2-3-6-13-8-9(12)7-11-5-4-10/h9,11-12H,2-8,10H2,1H3 |
| Standard InChI Key | MOLASALLZSDMCN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCC(CNCCN)O |
Introduction
2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- is a complex organic compound characterized by its unique structure, which includes a propanol backbone, an aminoethyl group, and a butoxy substituent. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of both alcohol and amine functional groups suggests that it may exhibit interesting chemical reactivity and biological activity.
Potential Applications
The diverse functionalities present in this compound open avenues for its application across multiple industries:
-
Pharmaceuticals: Interaction studies involving this compound would focus on its binding affinity and activity with biological targets such as receptors or enzymes. Preliminary studies could involve assessing its potential therapeutic uses and mechanisms of action.
-
Materials Science: The compound's unique structure could be exploited for developing novel materials with specific properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminoethanol | Contains an amino group and hydroxyl group | Used as a solvent and in pharmaceuticals |
| Butanol | A straight-chain alcohol without amino functionality | Commonly used as a solvent |
| Ethanol | Simple alcohol structure | Widely used in beverages and as a solvent |
| Propanol | Similar alcohol structure | Commonly used in industrial applications |
| 2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy- | Combination of alcohol, amine, and ether groups | Potential for enhanced reactivity and biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume